molecular formula C7H8N2O4 B11908268 Methoxy(3-nitropyridin-2-yl)methanol CAS No. 200933-25-1

Methoxy(3-nitropyridin-2-yl)methanol

Cat. No.: B11908268
CAS No.: 200933-25-1
M. Wt: 184.15 g/mol
InChI Key: UAGNZWVWWPOCOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy(3-nitropyridin-2-yl)methanol typically involves the nitration of methoxypyridine followed by the introduction of a methanol group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The methoxy group can be introduced via a nucleophilic substitution reaction, and the methanol group can be added through a reduction reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methoxy(3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methoxy(3-nitropyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methoxy(3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methanol groups can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxy(3-nitropyridin-2-yl)methanol is unique due to the presence of both methoxy and methanol groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

200933-25-1

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

methoxy-(3-nitropyridin-2-yl)methanol

InChI

InChI=1S/C7H8N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4,7,10H,1H3

InChI Key

UAGNZWVWWPOCOE-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC=N1)[N+](=O)[O-])O

Origin of Product

United States

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